

# DB-766: A Preclinical and Safety Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | DB-766   |           |
| Cat. No.:            | B1669854 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical and clinical safety information on **DB-766** (also known as ARV-766 and Luxdegalutamide). Comprehensive toxicological screening data from formal preclinical studies are not publicly available at this time. This guide is intended for informational purposes and should not be considered a complete toxicological profile.

### Introduction

**DB-766** is an orally bioavailable, second-generation PROteolysis TArgeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR).[1][2] Developed by Arvinas, **DB-766** is currently in Phase I/II clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] Unlike traditional androgen receptor antagonists that block receptor activity, **DB-766** functions by inducing the ubiquitination and subsequent proteasomal degradation of the AR protein.[1] This mechanism of action has shown promise in overcoming resistance associated with AR mutations.[1]

This technical guide provides a summary of the available preclinical data and an overview of the clinical safety profile of **DB-766**, with a focus on aspects relevant to drug development professionals.

## **Preclinical Pharmacology and Efficacy**



Preclinical studies have demonstrated that **DB-766** potently and selectively degrades both wild-type and clinically relevant mutant forms of the androgen receptor, including L702H, H875Y, and T878A mutations.[1] In vivo studies using LNCaP and VCaP xenograft models have shown that oral administration of **DB-766** leads to robust AR degradation of over 90% at efficacious doses, resulting in significant and dose-dependent tumor growth inhibition.

# In Vitro Toxicology and Drug-Drug Interaction Potential

Limited in vitro data is available regarding the toxicological profile and drug-drug interaction (DDI) potential of **DB-766**. The following tables summarize the key findings from studies on cytochrome P450 (CYP) enzyme induction and inhibition, as well as transporter inhibition.

Table 1: In Vitro Cytochrome P450 (CYP) Induction Potential of DB-766

| CYP Isoform | Induction Observed |
|-------------|--------------------|
| CYP1A2      | No                 |
| CYP2B6      | No                 |
| CYP2C9      | No                 |
| CYP3A4      | Yes                |
| CYP2C8      | Yes                |

Experimental Protocol: CYP Induction Assay (General Methodology)

Human hepatocytes are typically incubated with varying concentrations of the test compound (**DB-766**) for a specified period (e.g., 48-72 hours). The expression levels of CYP mRNA are then quantified using methods such as quantitative reverse transcription PCR (qRT-PCR). An increase in mRNA expression compared to a vehicle control indicates induction.

Table 2: In Vitro Cytochrome P450 (CYP) Inhibition Potential of DB-766



| CYP Isoform                 | Inhibition Observed |
|-----------------------------|---------------------|
| Data not publicly available |                     |

Table 3: In Vitro Transporter Inhibition Potential of **DB-766** 

| Transporter                 | Inhibition Observed |
|-----------------------------|---------------------|
| Data not publicly available |                     |

### **Clinical Safety and Tolerability**

As of early 2024, **DB-766** has demonstrated a favorable safety profile in Phase I/II clinical trials involving patients with mCRPC. No dose-limiting toxicities have been reported, and the compound is generally well-tolerated. Further details on the types and frequencies of adverse events are anticipated as clinical development progresses.

# Mechanism of Action: PROTAC-Mediated Degradation

**DB-766** is a heterobifunctional molecule composed of a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase. This dual binding brings the AR in close proximity to the E3 ligase, facilitating the transfer of ubiquitin molecules to the AR. The polyubiquitinated AR is then recognized and degraded by the proteasome.





Click to download full resolution via product page

Caption: Mechanism of action of **DB-766** as a PROTAC, leading to the degradation of the Androgen Receptor.

# Experimental Workflow: PROTAC Development and Screening

The development of a PROTAC like **DB-766** involves a multi-step process, from initial design to preclinical evaluation. The following diagram illustrates a generalized workflow for PROTAC development.





Click to download full resolution via product page



Caption: A generalized workflow for the discovery and preclinical development of a PROTAC therapeutic.

#### **Conclusion and Future Directions**

**DB-766** represents a promising therapeutic modality for patients with mCRPC, particularly those with resistance to current standards of care. The publicly available data suggest a favorable preliminary safety profile. However, a comprehensive understanding of its toxicological properties will require the disclosure of data from formal preclinical safety studies. As **DB-766** progresses through clinical trials, further information on its long-term safety and efficacy will become available, providing a clearer picture of its potential role in the treatment of prostate cancer. Drug development professionals should remain vigilant for forthcoming publications and presentations from Arvinas and their collaborators for more detailed insights into the toxicological profile of this novel agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Luxdegalutamide Wikipedia [en.wikipedia.org]
- 2. ir.arvinas.com [ir.arvinas.com]
- To cite this document: BenchChem. [DB-766: A Preclinical and Safety Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669854#db-766-toxicological-screening-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com